![molecular formula C16H21NO2 B14623060 Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- CAS No. 56098-70-5](/img/structure/B14623060.png)
Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- is a chemical compound known for its unique structure, which includes a fused bicyclic system containing both nitrogen and oxygen atoms. This compound is of interest in various fields due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted phenylmethanone with an octahydro-pyrido-oxazepine derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying biological interactions and potential pharmacological effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various industrial chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems, making it of interest in neuropharmacology.
Comparison with Similar Compounds
Quetiapine: An antipsychotic drug with a similar tricyclic structure.
Loxapine: Another antipsychotic with a related chemical framework.
Amoxapine: An antidepressant that shares structural similarities.
Uniqueness: Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- is unique due to its specific bicyclic structure, which imparts distinct chemical and pharmacological properties
Properties
CAS No. |
56098-70-5 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[2,1-c][1,4]oxazepin-4-yl(phenyl)methanone |
InChI |
InChI=1S/C16H21NO2/c18-16(13-6-2-1-3-7-13)14-10-17-9-5-4-8-15(17)12-19-11-14/h1-3,6-7,14-15H,4-5,8-12H2 |
InChI Key |
IUZAWKLORMXXLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(COCC2C1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



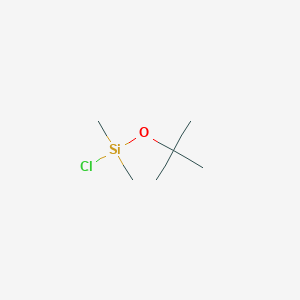

![N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14622987.png)
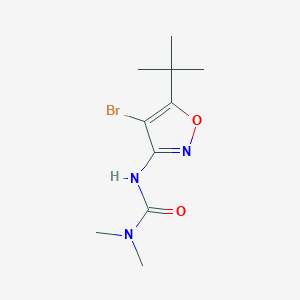

![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)
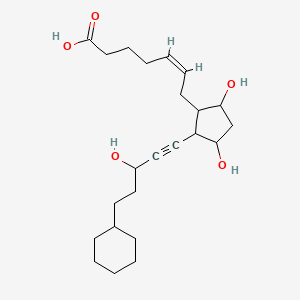
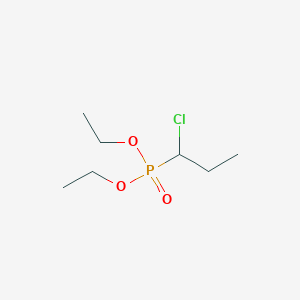

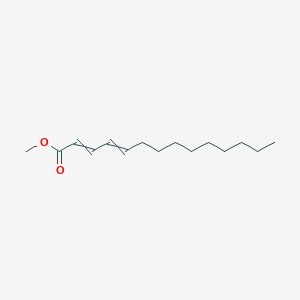
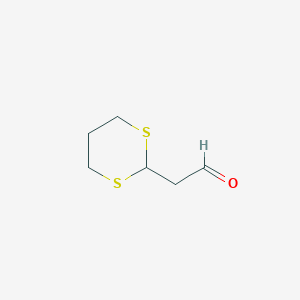
![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)
![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)
